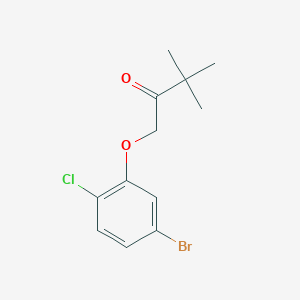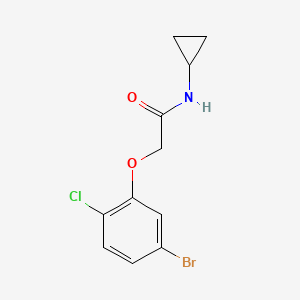![molecular formula C14H14BrNOS B7892212 N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B7892212.png)
N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to obtain 4-bromothiophene.
Formation of the Intermediate: The 4-bromothiophene is then reacted with a suitable aldehyde or ketone to form the corresponding bromothiophenylmethyl intermediate.
Amidation: The intermediate is then subjected to amidation with 2-(4-methylphenyl)acetic acid or its derivatives under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The bromothiophene moiety can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminothiophene derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: The compound can be used to study the biological activity of thiophene derivatives and their interactions with biological targets.
Material Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Chemical Biology: The compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies.
Mecanismo De Acción
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromothiophene moiety can enhance the compound’s binding affinity and selectivity towards these targets, while the acetamide group can modulate its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a similar bromophenylthiazole structure and exhibits antimicrobial and antiproliferative activities.
N-(pyridin-2-yl)amides: These compounds share the amide functional group and are used in various synthetic and biological applications.
Uniqueness
N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide is unique due to its specific combination of a bromothiophene moiety and a methylphenylacetamide group. This unique structure can impart distinct biological and chemical properties, making it a valuable compound for research and development in multiple fields.
Propiedades
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNOS/c1-10-2-4-11(5-3-10)6-14(17)16-8-13-7-12(15)9-18-13/h2-5,7,9H,6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSTVFWCCOGXDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(3-fluorophenyl)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B7892191.png)
![1-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B7892196.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B7892211.png)




